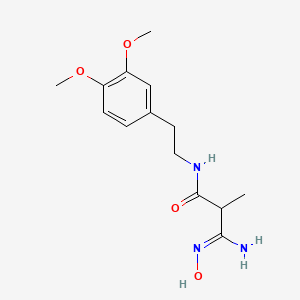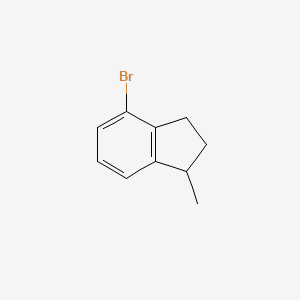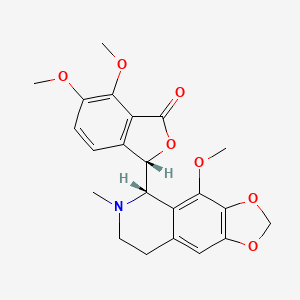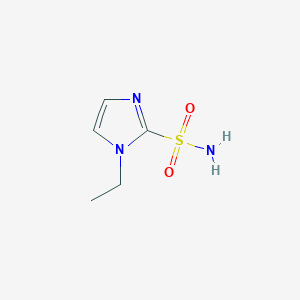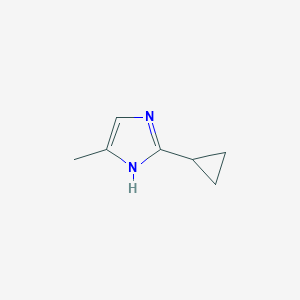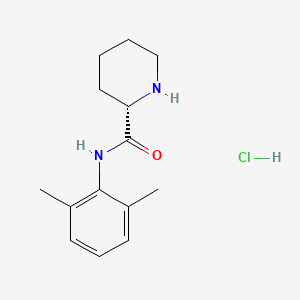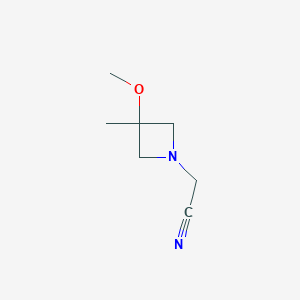![molecular formula C38H26Br2O2 B12822491 9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol typically involves the bromination of anthracene derivatives followed by the introduction of biphenyl groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and energy transfer to adjacent molecules or functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Di(2-naphthyl)anthracene: Known for its high thermal and morphological stability, used in OLEDs.
Biphenyl: A simpler aromatic compound used as an intermediate in organic synthesis.
Uniqueness
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene moieties, which impart distinct photophysical properties. The presence of bromine atoms further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C38H26Br2O2 |
|---|---|
Poids moléculaire |
674.4 g/mol |
Nom IUPAC |
2,6-dibromo-9,10-bis(4-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H26Br2O2/c39-31-20-22-34-35(23-31)37(41,29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-21-19-32(40)24-36(33)38(34,42)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24,41-42H |
Clé InChI |
VITOGEDIZUYASS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=C(C=C(C=C4)Br)C(C5=C3C=C(C=C5)Br)(C6=CC=C(C=C6)C7=CC=CC=C7)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


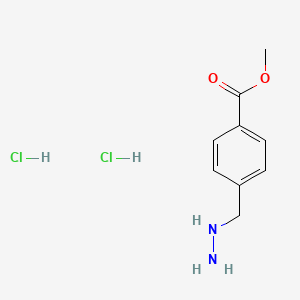

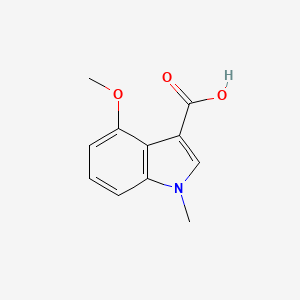
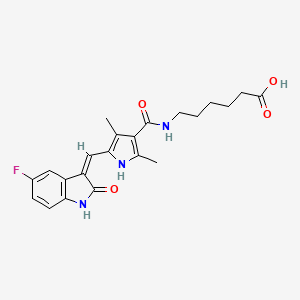
![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
